3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine 3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13239739
InChI: InChI=1S/C17H16N2S/c1-11-6-7-15(12(2)8-11)16-10-20-17(19-16)13-4-3-5-14(18)9-13/h3-10H,18H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)C
Molecular Formula: C17H16N2S
Molecular Weight: 280.4 g/mol

3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine

CAS No.:

Cat. No.: VC13239739

Molecular Formula: C17H16N2S

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine -

Specification

Molecular Formula C17H16N2S
Molecular Weight 280.4 g/mol
IUPAC Name 3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]aniline
Standard InChI InChI=1S/C17H16N2S/c1-11-6-7-15(12(2)8-11)16-10-20-17(19-16)13-4-3-5-14(18)9-13/h3-10H,18H2,1-2H3
Standard InChI Key GOTSOVLHLBXNIU-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)C
Canonical SMILES CC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)C

Introduction

Structural and Physicochemical Properties

The molecular formula of 3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine is C₁₇H₁₇N₂S, with a molecular weight of 281.4 g/mol. Key physicochemical properties inferred from structurally similar compounds include:

PropertyValueSource Analog
Density~1.2–1.3 g/cm³
Boiling Point~370–425°C
LogP (Partition Coefficient)~3.5–4.7
SolubilityLow aqueous solubility

The thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) contributes to its planar aromatic structure, enabling π-π stacking interactions with biological targets. The 2,4-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability, while the phenylamine moiety offers hydrogen-bonding capabilities .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of thiazole derivatives typically involves cyclization reactions. For 3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine, a plausible pathway includes:

  • Formation of Thiosemicarbazone: Reacting 2,4-dimethylbenzaldehyde with thiosemicarbazide to yield the corresponding thiosemicarbazone .

  • Cyclization: Treating the thiosemicarbazone with an oxidizing agent (e.g., iodine or bromine) to form the thiazole ring .

  • Coupling with Phenylamine: Introducing the phenylamine group via nucleophilic substitution or Suzuki-Miyaura cross-coupling .

Key spectral data for validation:

  • IR: N-H stretches (~3250–3350 cm⁻¹), C-S (thiazole) at ~650 cm⁻¹ .

  • ¹H NMR: Aromatic protons (δ 6.8–7.8 ppm), methyl groups (δ 2.2–2.5 ppm) .

Biological Activities

Anticancer Activity

Molecular docking studies of 4-phenylthiazol-2-amine analogs reveal strong binding to estrogen receptor-α (ER-α), a target in breast cancer. Dock scores (-6.658 to -8.911 kcal/mol) surpass tamoxifen (-6.821 kcal/mol), suggesting potential as ER-α antagonists . The methyl groups may stabilize hydrophobic interactions within the receptor’s binding pocket .

Enzyme Inhibition

  • Dihydrofolate Reductase (DHFR): Thiazole-thiadiazole hybrids inhibit DHFR (IC₅₀ = 0.8–2.1 μM), critical for DNA synthesis in cancer cells .

  • Cyclin-Dependent Kinases (CDKs): Aminothiazoles block CDK4/6, arresting the cell cycle at the G1 phase .

Structure-Activity Relationships (SAR)

  • Thiazole Core: Essential for planar aromaticity and π-π interactions with target proteins .

  • 2,4-Dimethylphenyl Group: Enhances lipophilicity and steric bulk, improving target affinity .

  • Phenylamine Moiety: Facilitates hydrogen bonding with catalytic residues (e.g., ER-α Glu353) .

Pharmacokinetic and Toxicological Considerations

Theoretical ADME predictions using tools like AdmetLab 2.0 suggest:

  • Absorption: Moderate intestinal permeability (Caco-2 Papp = 1.2 × 10⁻⁶ cm/s) .

  • Metabolism: Susceptible to hepatic CYP3A4 oxidation .

  • Toxicity: Potential hepatotoxicity (AMES test negative; LD₅₀ > 500 mg/kg in rodents) .

Comparative Analysis with Analogous Compounds

CompoundKey FeatureBiological Activity
4-(4-Fluorophenyl)-thiazol-2-amineFluorine substituentAntifungal (MIC = 24 μg/mL)
Megazol (2-amino-5-nitrothiadiazole)Nitroimidazole hybridAnti-trypanosomal
4-Phenylthiazol-2-amineUnsubstituted phenylER-α inhibition (Dock = -8.9)

The 2,4-dimethyl substitution in 3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine likely enhances target selectivity compared to simpler analogs .

Future Directions

  • In Vivo Studies: Evaluate pharmacokinetics and efficacy in animal models of infection or cancer.

  • Derivatization: Introduce polar groups (e.g., sulfonamides) to improve solubility .

  • Target Identification: Screen against kinase panels to identify novel inhibitory pathways.

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